molecular formula C24H26N2O5S B241799 ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 4144-92-7

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B241799
CAS RN: 4144-92-7
M. Wt: 454.5 g/mol
InChI Key: IPFMZYKKUDPAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopentathiophene carboxylates and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed that the compound exerts its anticancer, antifungal, and antibacterial effects by inhibiting various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of biofilms by bacterial strains, and reduce the production of virulence factors by fungal strains. The compound has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its broad-spectrum activity against cancer, fungal, and bacterial strains. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One direction is to investigate the compound's mechanism of action in more detail to identify potential targets for drug development. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, the compound's efficacy and safety in vivo need to be evaluated in preclinical and clinical studies to assess its potential as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of 2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid with ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound as a white solid with a yield of around 70%.

Scientific Research Applications

Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of fungal and bacterial strains such as Candida albicans and Staphylococcus aureus.

properties

CAS RN

4144-92-7

Product Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H26N2O5S/c1-4-31-24(30)19-16-10-7-11-18(16)32-21(19)25-20(27)17(12-13(2)3)26-22(28)14-8-5-6-9-15(14)23(26)29/h5-6,8-9,13,17H,4,7,10-12H2,1-3H3,(H,25,27)

InChI Key

IPFMZYKKUDPAGO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(CC(C)C)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(CC(C)C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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